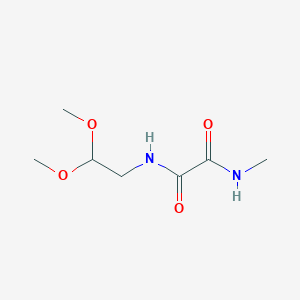N-(2,2-dimethoxyethyl)-N'-methylethanediamide
CAS No.: 58108-44-4
Cat. No.: VC2802931
Molecular Formula: C7H14N2O4
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58108-44-4 |
|---|---|
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | N'-(2,2-dimethoxyethyl)-N-methyloxamide |
| Standard InChI | InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |
| Standard InChI Key | LTXZVDTTYLWCBS-UHFFFAOYSA-N |
| SMILES | CNC(=O)C(=O)NCC(OC)OC |
| Canonical SMILES | CNC(=O)C(=O)NCC(OC)OC |
Introduction
Chemical Structure and Identification
N-(2,2-dimethoxyethyl)-N'-methylethanediamide is an organic compound identified by the CAS registry number 58108-44-4. This diamide derivative features a distinctive chemical structure that includes both a dimethoxy group and an ethanediamide backbone. The compound contains two amide groups connected by a carbon-carbon bond, with one amide nitrogen substituted with a 2,2-dimethoxyethyl group and the other with a methyl group .
Molecular Identifiers and Structural Representation
The compound is characterized by several key identifiers that precisely define its molecular structure:
| Identifier Type | Value |
|---|---|
| CAS Number | 58108-44-4 |
| Molecular Formula | C₇H₁₄N₂O₄ |
| Molecular Weight | 190.19 g/mol |
| SMILES Notation | CNC(=O)C(=O)NCC(OC)OC |
| InChI | InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11) |
| InChIKey | LTXZVDTTYLWCBS-UHFFFAOYSA-N |
The compound's structure features a dimethoxy acetal group (dimethoxyethyl) attached to one nitrogen of the ethanediamide core, while a methyl group is attached to the other nitrogen. This arrangement gives the molecule its characteristic reactivity profile and physicochemical properties .
Physicochemical Properties
N-(2,2-dimethoxyethyl)-N'-methylethanediamide exhibits specific physicochemical properties that influence its behavior in various chemical environments and applications. These properties are crucial for understanding its potential uses and handling requirements.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Not specifically documented |
| Polarizability | 17.9±0.5 10⁻²⁴cm³ |
| Density | 1.1±0.1 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
The compound has a moderate density typical of many organic compounds containing oxygen and nitrogen. Its polarizability value indicates how the electron cloud around the molecule responds to external electric fields, which can affect its interactions with other molecules and solvents .
Chemical Reactivity
The chemical structure of N-(2,2-dimethoxyethyl)-N'-methylethanediamide suggests several reactive sites that determine its chemical behavior:
-
The dimethoxy acetal group can undergo hydrolysis in acidic conditions, releasing the corresponding aldehyde.
-
The amide groups are susceptible to hydrolysis under both acidic and basic conditions, though they generally exhibit good stability under neutral conditions.
-
The presence of multiple oxygen atoms and two nitrogen atoms provides several potential sites for hydrogen bonding, influencing solubility and intermolecular interactions .
Applications and Research Significance
N-(2,2-dimethoxyethyl)-N'-methylethanediamide has specialized applications primarily in pharmaceutical research and analytical chemistry.
Pharmaceutical Applications
| Safety Aspect | Details |
|---|---|
| Hazard Classification | Warning |
| Hazard Statements | H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled) |
| Precautionary Statements | P264+P280+P305+P351+P338+P337+P313 (Wash thoroughly after handling; Wear protective gloves/clothing/eye protection/face protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing; If eye irritation persists get medical advice/attention) |
Research personnel should prevent inhalation and ingestion during experimental procedures and ensure appropriate safety protection is in place at all times .
| Storage Requirement | Recommendation |
|---|---|
| Short-term Storage (1-2 weeks) | -4°C |
| Long-term Storage (1-2 years) | -20°C |
These storage recommendations suggest that the compound may be susceptible to degradation at room temperature, possibly due to hydrolysis of the acetal or amide groups .
Experimental Considerations
When working with N-(2,2-dimethoxyethyl)-N'-methylethanediamide, researchers should observe specific precautions and protocols to ensure safety and experimental integrity.
Comparison with Related Compounds
Although the search results provide limited information on directly related compounds, we can draw some comparisons based on structural similarities to better understand N-(2,2-dimethoxyethyl)-N'-methylethanediamide.
Structural Analogues
Several compounds share structural elements with N-(2,2-dimethoxyethyl)-N'-methylethanediamide:
This comparison illustrates the structural diversity of dimethoxyethyl-containing amides and their potential for various applications based on their specific functional groups.
Future Research Directions
Given the limited published information on N-(2,2-dimethoxyethyl)-N'-methylethanediamide, several research avenues warrant exploration:
Knowledge Gaps
Current literature appears to have significant gaps regarding:
-
Detailed synthetic routes for N-(2,2-dimethoxyethyl)-N'-methylethanediamide
-
Comprehensive toxicological profile
-
Reactivity and stability under various conditions
-
Specific interactions with biological systems
-
Structure-property relationships compared to similar compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume